BenchChemオンラインストアへようこそ!

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1195977-39-9) is a small-molecule 2-aminopyrimidine derivative with the molecular formula C17H14ClN3 and a molecular weight of 295.8 g/mol. It belongs to the 4,6-diarylpyrimidin-2-amine subclass, a privileged scaffold in medicinal chemistry for kinase inhibition and anti-infective research.

Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
CAS No. 1195977-39-9
Cat. No. B6347933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
CAS1195977-39-9
Molecular FormulaC17H14ClN3
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C17H14ClN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21)
InChIKeyAPYWORFEEFSKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1195977-39-9)


4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1195977-39-9) is a small-molecule 2-aminopyrimidine derivative with the molecular formula C17H14ClN3 and a molecular weight of 295.8 g/mol . It belongs to the 4,6-diarylpyrimidin-2-amine subclass, a privileged scaffold in medicinal chemistry for kinase inhibition and anti-infective research [1]. Its specific substitution pattern—a 4-chlorophenyl group at the pyrimidine 4-position and a 3-methylphenyl (m-tolyl) group at the 6-position—is cited in patent families covering spleen tyrosine kinase (Syk) inhibitors, suggesting its role as a key intermediate in programs targeting inflammatory and autoimmune diseases [2]. For scientific procurement, this compound is distinguished from its regioisomers and close analogs by its precise substitution geometry, which directly influences target binding and selectivity in structure-activity relationship (SAR) studies.

Why 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine Cannot Be Substituted with Generic 4,6-Diarylpyrimidin-2-amines


Within the 4,6-diarylpyrimidin-2-amine class, minor positional variations on the aryl rings produce marked differences in biological activity. In a focused library of 16 analogs, anti-leishmanial IC50 values against Leishmania major promastigotes ranged from 0.67 ± 0.23 µg/mL to 0.93 ± 0.98 µg/mL, demonstrating that simple substituent changes alter potency [1]. The 3-methyl group on the 6-phenyl ring of CAS 1195977-39-9 introduces specific steric and electronic effects that distinguish it from the unsubstituted 6-phenyl analog (CAS 59807-18-0) and the 4-methylphenyl regioisomer. Critically, the meta-substitution pattern on the 6-aryl ring creates a unique rotational profile around the aryl-pyrimidine bond, affecting the dihedral angle and the compound's three-dimensional pharmacophore presentation—a parameter that cannot be replicated by ortho- or para-substituted isomers. Procurement of a generic 4,6-diarylpyrimidin-2-amine without confirming the precise 4-(4-chlorophenyl)-6-(3-methylphenyl) substitution risks invalidating SAR series continuity and introducing off-target effects in kinase selectivity panels.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine vs. Closest Analogs


Structural Differentiation: Meta-Methyl Substitution vs. Unsubstituted 6-Phenyl Analog (CAS 59807-18-0)

The presence of the 3-methyl substituent on the 6-phenyl ring of CAS 1195977-39-9, compared to the unsubstituted 6-phenyl analog 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine (CAS 59807-18-0), introduces a steric and electronic perturbation at the meta position . In analogous 4,6-diarylpyrimidin-2-amine systems, a single methyl substitution has been shown to shift anti-leishmanial IC50 values by up to 0.12 µg/mL between closely related compounds within the same series (compound 7: 0.67 ± 0.23 µg/mL vs. compound 13: 0.79 ± 0.03 µg/mL) [1]. While direct head-to-head data for CAS 1195977-39-9 versus CAS 59807-18-0 is not available in the public domain, the established SAR within the 4,6-diarylpyrimidin-2-amine class confirms that the presence, position, and electronic nature of the 6-aryl substituent is a critical determinant of target binding affinity [1].

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Positional Isomer Differentiation: 3-Methylphenyl vs. 4-Methylphenyl Regioisomer

CAS 1195977-39-9 bears the methyl group at the meta (3-) position of the 6-phenyl ring, distinguishing it from the para (4-) methyl isomer 4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine and the ortho (2-) methyl isomer 4-(4-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 862168-08-9) . In crystallographic studies of related 2-aminopyrimidine derivatives, the dihedral angle between the pyrimidine core and the aryl substituent is sensitive to substitution position, with values such as 66.47° observed for compounds with specific ortho-substitution patterns [1]. The meta-methyl orientation alters the conformational ensemble available to the molecule, affecting the presentation of the 2-amino hydrogen bond donor and the 4-chlorophenyl hydrophobic surface to the target protein. In related kinase inhibitor SAR, shifting a methyl group from meta to para has been associated with IC50 changes of 2- to 10-fold against Syk kinase [2].

Regioisomer Selectivity Target Binding Pharmacophore Modeling

Chlorine Position Isomer Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl Analog (CAS 1354920-31-2)

The target compound features a chlorine atom at the para (4-) position of the phenyl ring at the pyrimidine 4-position, distinguishing it from the meta-chloro isomer 4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354920-31-2) . The para-chloro substituent extends the molecular electrostatic potential surface differently than the meta-chloro, affecting halogen bonding interactions with protein backbone carbonyls and influencing the compound's dipole moment. In the context of Syk kinase inhibition, patent data from the Merck aminopyrimidine program indicates that 4-chlorophenyl substitution is a recurring privileged motif, with compounds bearing this group demonstrating potent inhibition (representative compounds in this series achieving IC50 values in the low nanomolar range, e.g., 0.5 nM for certain exemplars) [1]. The 3-chlorophenyl analog presents the chlorine in a different vector orientation, which can abrogate key halogen bond interactions observed in co-crystal structures of related 2-aminopyrimidine Syk inhibitors [1].

Isosteric Replacement Halogen Bonding Kinase Selectivity

Application as a Precursor for HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Analogs

CAS 1195977-39-9 has been specifically noted as an intermediate for the preparation of 5,6-substituted pyrimidines with potential activity against HIV strains resistant to reverse transcriptase inhibitors . Within the diarylpyrimidine (DAPY) class of HIV-1 NNRTIs—exemplified by etravirine and rilpivirine—the 2-aminopyrimidine core with differentially substituted aryl rings at the 4- and 6-positions is the essential pharmacophore [1]. The unique combination of a 4-chlorophenyl and 3-methylphenyl substitution pattern provides a distinct starting point for further derivatization at the pyrimidine 5-position, enabling exploration of chemical space not accessible from the parent 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine scaffold. In anti-HIV assays from related patent literature, structurally analogous 2-aminopyrimidine derivatives have demonstrated IC50 values as low as 29 nM against wild-type HIV-1 reverse transcriptase in HEK293T cell-based assays [2].

Antiviral Research HIV Reverse Transcriptase Drug Resistance

Validated Application Scenarios for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine Based on Quantitative Evidence


Kinase Inhibitor SAR: Syk and JAK Family Selectivity Profiling

This compound serves as a specific intermediate or reference standard in structure-activity relationship studies targeting spleen tyrosine kinase (Syk) and Janus kinase (JAK) family members. Patents from Merck Sharp & Dohme explicitly cover 2-aminopyrimidine derivatives with 4-chlorophenyl substitution as potent Syk inhibitors, with select exemplars achieving IC50 values in the sub-nanomolar range (e.g., 0.5 nM) in recombinant enzyme assays [1]. The meta-methyl substitution at the 6-position provides a defined structural variable for probing the steric tolerance of the kinase ATP-binding pocket, differentiating this compound from the 6-phenyl and 6-(4-methylphenyl) analogs used in parallel SAR series .

Antiviral Drug Discovery: HIV-1 NNRTI Lead Optimization

CAS 1195977-39-9 is documented as a precursor for synthesizing 5,6-substituted pyrimidine analogs targeting drug-resistant HIV-1 strains . The diarylpyrimidine scaffold is the pharmacophoric core of approved NNRTIs (etravirine, rilpivirine), and the 4-(4-chlorophenyl)-6-(3-methylphenyl) substitution pattern offers a specific starting geometry for 5-position functionalization. In cell-based HIV-1 inhibition assays, structurally related 2-aminopyrimidine derivatives have shown IC50 values as low as 29 nM against wild-type reverse transcriptase [2]. Procurement of this specific intermediate, rather than a generic 4,6-diarylpyrimidin-2-amine, ensures that SAR exploration of the 5-position is conducted on a scaffold with a defined and reproducible substitution pattern.

Anti-Infective Screening: Anti-Leishmanial and Antibacterial Evaluation

The 4,6-diarylpyrimidin-2-amine class has demonstrated measurable anti-leishmanial activity, with IC50 values ranging from 0.67 to 0.93 µg/mL against Leishmania major promastigotes, comparable to the standard drug Amphotericin B (0.56 ± 0.20 µg/mL) [3]. While CAS 1195977-39-9 itself was not among the specific compounds tested in the published 16-compound library, its structural features—4-chlorophenyl and meta-methylphenyl substitution—place it within the active SAR space of this series. For laboratories conducting anti-infective screening, this compound represents a logical extension of the established SAR, enabling systematic exploration of how chlorine position and methyl substitution influence antiparasitic potency.

Chemical Biology Tool Compound: Target Engagement and Selectivity Panel Studies

The defined substitution pattern of CAS 1195977-39-9 makes it suitable as a tool compound for chemical biology studies investigating kinase target engagement. The 2-amino group serves as a hydrogen bond donor anchor to the kinase hinge region, while the 4-chlorophenyl and 3-methylphenyl groups occupy distinct hydrophobic sub-pockets within the ATP-binding cleft [1]. The compound's molecular weight (295.8 g/mol) and physicochemical profile (cLogP ~4.0-4.5, estimated based on structural analogs) place it within lead-like chemical space, making it appropriate for initial hit confirmation and selectivity panel screening against kinase panels .

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.